N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
Description
This compound (CAS: 477858-70-1) is a carbohydrazide derivative featuring:
- A 6-methyl-2-pyridinyl group linked to an imidazole ring.
- A (Z)-configured ethylidene hydrazide moiety substituted with a 4-methylphenyl group. It is synthesized via condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide with 4-methylacetophenone under acidic conditions. Characterization typically involves NMR, LC-MS, and elemental analysis . The Z-configuration of the ethylidene group is critical for its stereochemical stability and biological interactions.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-7-9-16(10-8-13)15(3)22-23-19(25)17-11-24(12-20-17)18-6-4-5-14(2)21-18/h4-12H,1-3H3,(H,23,25)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPDOSZPPISFV-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide, also known by its CAS number 477858-70-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide is CHNO, with a molecular weight of 333.40 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have explored the anticancer potential of various imidazole derivatives, including N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Case Study : A study evaluating the cytotoxic effects on A549 lung cancer cells demonstrated an IC value of approximately 15 µM, indicating significant growth inhibition compared to control groups .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | A549 | 15 |
| Reference Compound | Doxorubicin | 0.5 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity.
- Study Findings : In a diffusion assay against Staphylococcus aureus and Escherichia coli, the compound displayed zones of inhibition comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 13 |
| Escherichia coli | 11 |
3. Anti-inflammatory Effects
Imidazole derivatives are often investigated for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways.
Comparaison Avec Des Composés Similaires
Key Research Findings
- Stereochemistry : The Z-configuration in the target compound optimizes binding to bacterial efflux pump proteins, as shown in molecular docking studies .
- Substituent Effects : Electron-donating groups (e.g., 4-methylphenyl) enhance metabolic stability compared to nitro-substituted analogs .
- Heterocyclic Influence : Imidazole-pyridinyl systems exhibit superior bioavailability over benzo[d]imidazole derivatives due to reduced molecular rigidity .
Q & A
Q. How can the structure of N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, resolving imidazole, pyridinyl, and hydrazide moieties. For example, coupling patterns in the aromatic region distinguish substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, validating the molecular formula .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and hydrazide (N-H) functional groups .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., Z-configuration of the ethylidene group) and bond lengths/angles .
Q. What synthetic routes and optimization strategies are effective for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid with hydrazine to form the carbohydrazide intermediate.
- Step 2 : Schiff base formation via reaction with 4-methylacetophenone under acidic conditions (e.g., acetic acid) at 80°C for 1–3 hours .
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysis : Acid catalysts (e.g., acetic acid) accelerate imine formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .
Q. How can purity and functional group integrity be assessed post-synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% ideal for pharmacological studies) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry .
- Melting Point Analysis : Sharp melting range (e.g., 210–212°C) indicates purity .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during refinement?
- Anisotropic Refinement : Assign anisotropic displacement parameters to non-hydrogen atoms to model thermal motion accurately.
- Twinning Detection : Employ the TWIN/BASF commands in SHELXL to handle twinned crystals .
- Validation Tools : Use WinGX/ORTEP to visualize ellipsoids and identify overfitting .
Q. How can electronic structure analysis predict biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Combine computational and experimental methods:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Docking scores correlate with binding affinity .
- In Vitro Validation : Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) be addressed?
- Methodological Answer : Apply cross-validation protocols:
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks .
- Synchrotron IR Spectroscopy : High-resolution IR detects low-intensity bands missed by standard instruments .
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